
Austocystin C
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Austocystin C is a naturally occurring compound isolated from the fungus Aspergillus ustusThis compound has garnered significant interest due to its potential biological activities, including cytotoxic and anticancer properties .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Austocystin C involves several steps, starting from simple organic molecules. The process typically includes the formation of the core structure through cyclization reactions, followed by functional group modifications to achieve the final compound. Specific details on the synthetic routes and reaction conditions are often proprietary and not widely published.
Industrial Production Methods: Industrial production of this compound is generally achieved through fermentation processes using Aspergillus ustus cultures. The fungus is grown under controlled conditions to maximize the yield of this compound. The compound is then extracted and purified using chromatographic techniques .
化学反応の分析
Types of Reactions: Austocystin C undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific functional groups present in this compound and the reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .
科学的研究の応用
Chemistry: It serves as a model compound for studying the reactivity of mycotoxins and their derivatives.
Biology: Austocystin C is used to investigate the biological pathways involved in fungal metabolism and toxin production.
Medicine: Due to its cytotoxic properties, this compound is being explored as a potential anticancer agent.
作用機序
The mechanism of action of Austocystin C involves its interaction with cellular components, leading to cytotoxic effects. It primarily targets DNA, causing damage that results in cell death. This process is mediated by the activation of cytochrome P450 enzymes, which convert this compound into reactive intermediates that induce DNA damage. The compound also affects other cellular pathways, including those involved in cell cycle regulation and apoptosis .
類似化合物との比較
Austocystin C is part of a family of compounds known as austocystins, which include Austocystin A, Austocystin B, and Austocystin D. These compounds share a similar core structure but differ in their functional groups and biological activities. For example:
Austocystin A: Exhibits lower cytotoxicity compared to this compound.
Austocystin B: Has similar cytotoxic properties but differs in its specific molecular targets.
Austocystin D: Known for its potent anticancer activity and selective toxicity towards certain cancer cell lines
This compound stands out due to its unique combination of functional groups, which contribute to its distinct reactivity and biological activity.
特性
CAS番号 |
55256-55-8 |
|---|---|
分子式 |
C23H22O7 |
分子量 |
410.4 g/mol |
IUPAC名 |
(4S,8R)-18-hydroxy-15-(3-hydroxy-3-methylbutyl)-2-methoxy-7,9,13-trioxapentacyclo[10.8.0.03,10.04,8.014,19]icosa-1,3(10),5,11,14,16,18-heptaen-20-one |
InChI |
InChI=1S/C23H22O7/c1-23(2,26)8-6-11-4-5-13(24)17-19(25)18-15(29-20(11)17)10-14-16(21(18)27-3)12-7-9-28-22(12)30-14/h4-5,7,9-10,12,22,24,26H,6,8H2,1-3H3/t12-,22+/m0/s1 |
InChIキー |
MLCZRFXGJOUFHE-AMXDTQDGSA-N |
異性体SMILES |
CC(C)(CCC1=C2C(=C(C=C1)O)C(=O)C3=C(C4=C(C=C3O2)O[C@@H]5[C@H]4C=CO5)OC)O |
正規SMILES |
CC(C)(CCC1=C2C(=C(C=C1)O)C(=O)C3=C(C4=C(C=C3O2)OC5C4C=CO5)OC)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


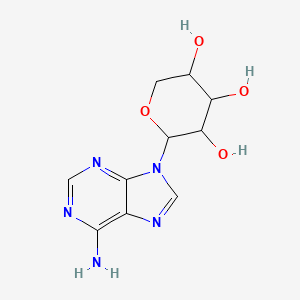

![N-[4-(1H-benzimidazol-2-yl)phenyl]-5-bromofuran-2-carboxamide](/img/structure/B14169005.png)
![2-{3-[4-(3-Chlorophenyl)piperazin-1-yl]propyl}phthalazin-1(2H)-one](/img/structure/B14169018.png)
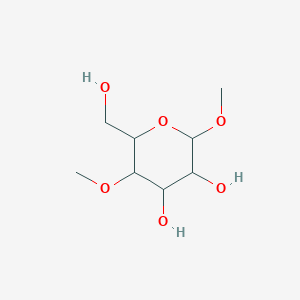
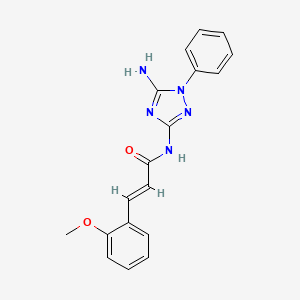
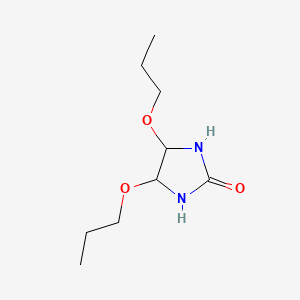
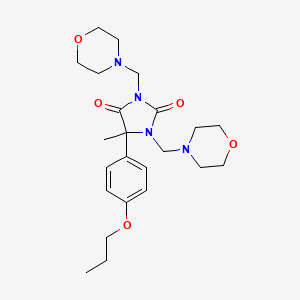
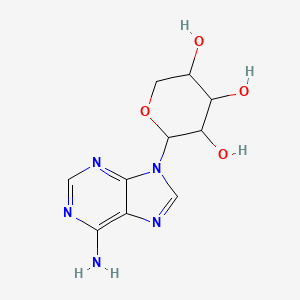
![N'-[1-(2,3-dimethylphenyl)-2,5-dioxopyrrolidin-3-yl]-3-(5-methyltetrazol-2-yl)adamantane-1-carbohydrazide](/img/structure/B14169040.png)
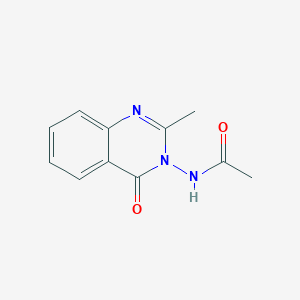
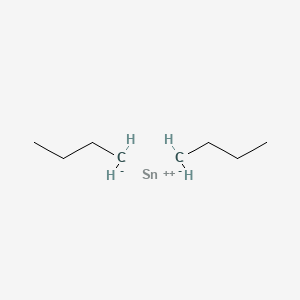
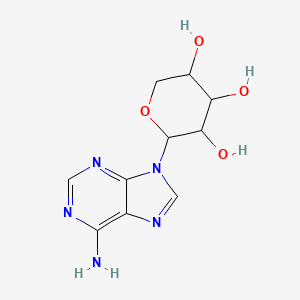
![1,3,3-Trimethyl-2-oxabicyclo[2.2.2]oct-5-ene](/img/structure/B14169069.png)
